molecular formula C40H64O13 B564405 (3S,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid CAS No. 108179-45-9

(3S,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid

Cat. No.: B564405
CAS No.: 108179-45-9
M. Wt: 752.939
InChI Key: QEJKOXWSWHIIHL-JSXTUIFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid involves multiple steps, starting from the extraction of the compound from the marine organism. The key steps include:

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the difficulty in obtaining sufficient quantities from natural sources. Research is ongoing to develop synthetic methods that could potentially be scaled up for industrial production.

Chemical Reactions Analysis

Types of Reactions

(3S,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted glycosides, depending on the specific reagents and conditions used.

Scientific Research Applications

(3S,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3S,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • Cholestanes
  • Ergostanes
  • Withanolides
  • Stigmastane

Uniqueness

(3S,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid is unique due to its specific glycosidic linkage and the presence of both acetyl and arabinopyranosyl groups.

Properties

CAS No.

108179-45-9

Molecular Formula

C40H64O13

Molecular Weight

752.939

IUPAC Name

(3S,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid

InChI

InChI=1S/C40H64O13/c1-20(2)7-6-8-21(3)26-11-12-27-25-10-9-23-17-24(13-16-40(23,38(47)48)28(25)14-15-39(26,27)5)50-36-33(46)34(31(44)29(18-41)51-36)53-37-35(49-22(4)43)32(45)30(19-42)52-37/h9,20-21,24-37,41-42,44-46H,6-8,10-19H2,1-5H3,(H,47,48)/t21-,24+,25+,26-,27+,28+,29-,30-,31-,32-,33-,34+,35+,36-,37+,39-,40-/m1/s1

InChI Key

QEJKOXWSWHIIHL-JSXTUIFRSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(O6)CO)O)OC(=O)C)O)C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid
Reactant of Route 2
(3S,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid
Reactant of Route 3
(3S,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid
Reactant of Route 4
(3S,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid
Reactant of Route 5
(3S,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid
Reactant of Route 6
(3S,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid

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